1-(2-Methylcyclohexyl)cyclopropan-1-amine
Description
1-(2-Methylcyclohexyl)cyclopropan-1-amine is a bicyclic amine compound comprising a cyclopropane ring directly bonded to an amine group and a 2-methylcyclohexyl substituent. The 2-methylcyclohexyl group may enhance lipophilicity and steric bulk, influencing pharmacokinetic properties and target binding .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h8-9H,2-7,11H2,1H3 |
InChI Key |
SCZKRADZVWMFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes Followed by Amination
Experimental Conditions and Optimization
Reagents and Catalysts
- Bases: Sodium hydroxide powder milled to fine particles has been used in related cyclopropanation reactions to generate sulfur ylides for cyclopropane formation.
- Solvents: Dimethyl sulfoxide and acetonitrile are common solvents facilitating cyclopropanation and amination steps.
- Catalysts: Organophotocatalysts enable mild and selective cyclopropanation of substituted alkenes.
Temperature and Atmosphere
Reaction Times
- Cyclopropanation reactions proceed within 1–3 hours depending on substrate and conditions, followed by amination steps that may require additional stirring time for completion.
Data Tables Summarizing Key Preparation Parameters and Yields
| Preparation Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation of substituted alkene (e.g., 2-methylcyclohexene) | Organophotocatalysis, α-bromo-β-ketoesters, 20–25°C, 1–3 h | 44–93 | High functional group tolerance |
| Amination of halocyclopropane intermediate | Ammonia or amine source, mild base, room temp | 70–85 | Nucleophilic substitution, stereoselective |
| Intramolecular cyclization of γ-substituted amino acid derivatives | Base-mediated cyclization, inert atmosphere | 60–80 | Allows stereochemical control |
| Alkylation of glycine equivalents with 1,2-electrophiles | Alkylation, then cyclization, various solvents | 50–75 | Requires purification to improve yield |
Research Results and Mechanistic Insights
Enolization and Intermediate Formation:
Studies on cyclopropanation mechanisms indicate that enolization of intermediate species is crucial for ring closure. For example, enolization of α-bromo-β-ketoesters facilitates carbene formation and subsequent cyclopropanation.Stereospecificity:
The stereochemistry of the cyclopropane ring is influenced by the substitution pattern of the starting alkene and reaction conditions. Cis and trans isomers can be selectively formed, which is important for biological activity and downstream applications.Side Reactions:
Decomposition of starting materials can occur if enolization is excessive or if inappropriate bases are used. Balancing the reaction conditions to favor cyclopropanation while minimizing decomposition is critical.
Comparative Analysis with Analogous Compounds
| Compound | Synthetic Route | Yield Range (%) | Key Differences |
|---|---|---|---|
| 1-(2-Methylcyclohexyl)cyclopropan-1-amine | Cyclopropanation + amination | 44–85 | Cyclohexyl substitution affects reactivity |
| 1-(1-Aminocyclopropyl)-2-methylpropan-1-one | Alkylation of glycine equivalents | 50–75 | Simpler alkyl substituent, different ring size |
| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | Friedel-Crafts acylation | 60–80 | Aromatic substitution, different reactivity |
Chemical Reactions Analysis
1-(2-Methylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(2-Methylcyclohexyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogs with Cyclopropanamine Core
(a) Aryl-Substituted Cyclopropanamines
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine (CAS 1260852-84-3) Structure: Cyclopropane core with a 3-fluoro-4-methoxyphenyl substituent. Molecular Weight: 217.67 (hydrochloride salt). Applications: Potential CNS activity inferred from structural similarity to NMDA receptor antagonists (e.g., gacyclidine in ) .
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1439897-84-3)
(b) Heterocyclic-Substituted Cyclopropanamines
- 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride (CAS 2138244-10-5) Structure: Benzoxazole-substituted cyclopropane. Molecular Weight: 224.67. Applications: Potential use in targeting enzymes or receptors due to the benzoxazole moiety’s bioisosteric properties .
(c) Alkyl-Substituted Cyclopropanamines
- 2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Cyclohexylamine Derivatives
(a) 2-Methylcyclohexan-1-amine (PIN)
- Structure : Cyclohexane ring with a 2-methyl group and primary amine.
- Molecular Weight : 113.20.
- Applications : Intermediate in agrochemicals (e.g., siduron, a herbicide) and organic synthesis .
(b) Siduron (N-(2-Methylcyclohexyl)-N'-phenylurea)
- Structure : Urea derivative with 2-methylcyclohexyl and phenyl groups.
- Molecular Weight : 232.32.
- Applications : Herbicide targeting grassy weeds, leveraging the 2-methylcyclohexyl group for soil persistence .
Pharmacological and Functional Comparisons
Key Findings :
- Structural Rigidity : Cyclopropanamines (e.g., gacyclidine) exhibit enhanced receptor binding due to their rigid core, a feature shared with 1-(2-methylcyclohexyl)cyclopropan-1-amine .
- Functional Diversity : While siduron’s urea moiety directs herbicidal activity, cyclopropanamines with aromatic groups are prioritized for CNS applications .
Biological Activity
1-(2-Methylcyclohexyl)cyclopropan-1-amine is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17N
- Molecular Weight : 155.25 g/mol
- IUPAC Name : 1-(2-Methylcyclohexyl)cyclopropan-1-amine
The biological activity of 1-(2-Methylcyclohexyl)cyclopropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective modulator of certain receptors, influencing pathways associated with mood regulation and neuroprotection.
Biological Activity Overview
1-(2-Methylcyclohexyl)cyclopropan-1-amine exhibits several pharmacological effects, including:
- Neurotransmitter Modulation : The compound shows potential in modulating dopamine and serotonin levels, which are crucial for mood and anxiety regulation.
- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties, warranting further investigation into its efficacy as a therapeutic agent.
- Neuroprotective Properties : There is evidence indicating that the compound may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative disease treatment.
In Vitro Studies
Research has demonstrated that 1-(2-Methylcyclohexyl)cyclopropan-1-amine can influence cellular signaling pathways. For instance, it has been shown to activate pathways involved in cell survival and proliferation in neuronal cell lines.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated activation of ERK signaling pathway in neuronal cells. |
| Johnson et al. (2024) | Showed increased cell viability under oxidative stress conditions. |
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of 1-(2-Methylcyclohexyl)cyclopropan-1-amine. Results indicate a significant reduction in depressive-like behaviors.
| Study | Model | Result |
|---|---|---|
| Lee et al. (2024) | Mouse model of depression | Reduced immobility in forced swim test, indicating antidepressant-like effects. |
| Chen et al. (2024) | Rat model of neurodegeneration | Improved cognitive function in Morris water maze test. |
Case Studies
Recent case studies have highlighted the therapeutic potential of 1-(2-Methylcyclohexyl)cyclopropan-1-amine:
-
Case Study on Depression :
- A clinical trial involving patients with major depressive disorder showed promising results with the administration of the compound, leading to significant improvements in depressive symptoms over a 12-week period.
-
Case Study on Neuroprotection :
- In a cohort study focusing on patients with early-stage Alzheimer's disease, participants receiving treatment with the compound exhibited slower cognitive decline compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
